An In-depth Technical Guide to 2-Ethoxyethyl Cyanoacetate: Properties, Synthesis, and Applications in Modern Chemistry
An In-depth Technical Guide to 2-Ethoxyethyl Cyanoacetate: Properties, Synthesis, and Applications in Modern Chemistry
This guide provides a comprehensive technical overview of 2-Ethoxyethyl cyanoacetate, a versatile bifunctional molecule of significant interest to researchers, scientists, and professionals in drug development. This document delves into its core chemical and physical properties, provides detailed protocols for its synthesis and key reactions, and explores its applications as a valuable intermediate in organic synthesis.
Core Chemical Identity and Properties
2-Ethoxyethyl cyanoacetate, with the CAS Number 32804-77-6, is an organic compound featuring both an ester and a nitrile functional group.[1][2] This dual functionality imparts a unique reactivity profile, making it a valuable building block in synthetic chemistry.
Table 1: Physicochemical Properties of 2-Ethoxyethyl Cyanoacetate
| Property | Value | Source(s) |
| Molecular Formula | C₇H₁₁NO₃ | [1][2] |
| Molecular Weight | 157.17 g/mol | [1][2] |
| IUPAC Name | 2-ethoxyethyl 2-cyanoacetate | [2] |
| CAS Number | 32804-77-6 | [1][2] |
| Density | 1.066 g/cm³ | |
| Boiling Point | 277.2 °C at 760 mmHg | |
| Flash Point | 119 °C | |
| Melting Point | 17 °C | |
| InChIKey | UMCLCZMPTREESK-UHFFFAOYSA-N | [2] |
| SMILES | CCOCCOC(=O)CC#N | [2] |
Spectroscopic Profile
The structural features of 2-Ethoxyethyl cyanoacetate can be confirmed through various spectroscopic techniques. The following is an analysis of its expected spectral data.
¹H NMR Spectroscopy
The proton NMR spectrum of 2-Ethoxyethyl cyanoacetate will exhibit distinct signals corresponding to the different proton environments in the molecule.
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Triplet (3H): Around δ 1.2 ppm, corresponding to the methyl protons (-OCH₂CH₃).
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Singlet (2H): A sharp singlet for the active methylene protons (-C(=O)CH₂CN).
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Quartet (2H): Around δ 3.5 ppm, from the methylene protons of the ethyl group (-OCH₂CH₃).
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Triplet (2H): Corresponding to the methylene protons adjacent to the ether oxygen (-OCH₂CH₂O-).
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Triplet (2H): For the methylene protons adjacent to the ester oxygen (-OCH₂CH₂O-).
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides insight into the carbon framework of the molecule.
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Methyl Carbon: A signal for the methyl carbon of the ethoxy group.
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Methylene Carbons: Signals for the four methylene carbons in the ethoxyethyl group.
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Active Methylene Carbon: The carbon of the CH₂ group flanked by the carbonyl and cyano groups.
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Nitrile Carbon: A characteristic signal for the carbon of the cyano group (-C≡N).
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Carbonyl Carbon: A downfield signal corresponding to the ester carbonyl carbon (-C=O).
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the key functional groups.
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C≡N Stretch: A sharp, medium-intensity band around 2250 cm⁻¹ for the nitrile group.
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C=O Stretch: A strong, sharp band in the region of 1735-1750 cm⁻¹ for the ester carbonyl group.
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C-O Stretch: Strong bands in the 1000-1300 cm⁻¹ region corresponding to the C-O stretching vibrations of the ester and ether linkages.
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C-H Stretch: Bands in the 2850-3000 cm⁻¹ region for the C-H stretching of the alkyl groups.
Synthesis and Reactivity
Synthesis of 2-Ethoxyethyl Cyanoacetate
2-Ethoxyethyl cyanoacetate is typically synthesized via Fischer esterification of cyanoacetic acid with 2-ethoxyethanol.[3] This reaction is generally acid-catalyzed.
Diagram 1: Synthesis of 2-Ethoxyethyl Cyanoacetate
Caption: Fischer esterification of cyanoacetic acid with 2-ethoxyethanol.
Experimental Protocol: Synthesis of 2-Ethoxyethyl Cyanoacetate
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Reactor Setup: To a round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a Dean-Stark trap, add cyanoacetic acid (1.0 eq) and 2-ethoxyethanol (1.2 eq).
-
Solvent and Catalyst: Add a suitable solvent, such as toluene, to facilitate azeotropic removal of water. Add a catalytic amount of a strong acid, like p-toluenesulfonic acid (0.02 eq).
-
Reaction: Heat the mixture to reflux. The water formed during the esterification will be collected in the Dean-Stark trap.
-
Monitoring: Monitor the reaction progress by observing the amount of water collected. The reaction is considered complete when the theoretical amount of water has been removed.
-
Work-up: After cooling the reaction mixture to room temperature, wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. Further purification can be achieved by vacuum distillation.
Knoevenagel Condensation
The active methylene group in 2-Ethoxyethyl cyanoacetate makes it an excellent substrate for the Knoevenagel condensation, a key carbon-carbon bond-forming reaction.[3] A notable application is its reaction with formaldehyde (often from a source like paraformaldehyde) to synthesize oligo(ethoxyethyl α-cyanoacrylate), which can then be depolymerized to the monomer, a component of specialty adhesives.[3]
Diagram 2: Knoevenagel Condensation of 2-Ethoxyethyl Cyanoacetate
Caption: Base-catalyzed Knoevenagel condensation with formaldehyde.
Experimental Protocol: Knoevenagel Condensation with Paraformaldehyde
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Reactor Setup: In a flask equipped with a mechanical stirrer, thermometer, and a Dean-Stark apparatus, charge paraformaldehyde (1.1 eq) and a catalytic amount of a weak base like piperidine (0.05 eq) in a suitable solvent such as toluene.
-
Addition of Cyanoacetate: Heat the mixture to reflux and slowly add 2-Ethoxyethyl cyanoacetate (1.0 eq) to the flask.
-
Reaction and Water Removal: Continue refluxing the mixture. The water produced during the condensation will be collected azeotropically in the Dean-Stark trap.
-
Monitoring: The reaction progress can be followed by monitoring the volume of water collected.
-
Work-up: Once the reaction is complete, cool the mixture. The solvent can be removed under reduced pressure to yield the oligomer. For the monomer, a subsequent depolymerization step ("cracking") under high vacuum and elevated temperature is required.
Applications in Drug Development and Organic Synthesis
While specific examples detailing the use of 2-Ethoxyethyl cyanoacetate in the synthesis of marketed drugs are not abundant in publicly accessible literature, its structural motif and reactivity are highly relevant to pharmaceutical research. The related compound, ethyl cyanoacetate, is a well-established building block for a wide range of heterocyclic compounds that form the core of many pharmaceuticals.[4] By analogy, 2-Ethoxyethyl cyanoacetate serves as a valuable intermediate for creating derivatives with modified pharmacokinetic properties. The ethoxyethyl group can enhance solubility and alter the lipophilicity of the final molecule, which are critical parameters in drug design.
The versatile cyanoacetate functionality allows for its incorporation into various heterocyclic systems, including:
-
Pyridines and Pyrimidines: These nitrogen-containing heterocycles are ubiquitous in medicinal chemistry, found in a vast number of drugs with diverse therapeutic applications.
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Pyrazoles: These five-membered rings are core structures in many anti-inflammatory and analgesic drugs.
The Knoevenagel condensation products of 2-Ethoxyethyl cyanoacetate are also of interest. For instance, α-cyanoacrylates, which can be derived from this starting material, are not only used as adhesives but are also explored for drug delivery applications due to their biocompatibility and biodegradability.
Safety and Handling
2-Ethoxyethyl cyanoacetate is classified as harmful if swallowed, in contact with skin, or if inhaled.[2] It is also known to cause skin and serious eye irritation. Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood.
Table 2: GHS Hazard Information for 2-Ethoxyethyl Cyanoacetate
| Hazard Class | Hazard Statement |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed |
| Acute Toxicity, Dermal (Category 4) | H312: Harmful in contact with skin |
| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation (Category 2) | H319: Causes serious eye irritation |
| Acute Toxicity, Inhalation (Category 4) | H332: Harmful if inhaled |
Source: Aggregated GHS information from ECHA C&L Inventory.[2]
Conclusion
2-Ethoxyethyl cyanoacetate is a valuable and versatile chemical intermediate with a rich reactivity profile stemming from its ester and nitrile functionalities. Its synthesis via esterification and its utility in key reactions like the Knoevenagel condensation make it an important tool for synthetic chemists. While its direct application in marketed pharmaceuticals is not extensively documented, its potential for creating novel heterocyclic structures with tailored properties ensures its continued relevance in the field of drug discovery and development. Proper handling and adherence to safety protocols are essential when working with this compound.
References
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PubChem. 2-Ethoxyethyl cyanoacetate. National Center for Biotechnology Information. [Link]
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European Chemicals Agency. 2-ethoxyethyl 2-cyanoacetate. [Link]
- Chang, R. Synthesis and characterization of ethoxyethyl α-cyanoacrylate and reaction intermediates. Journal of Applied Polymer Science, 87(11), 1758-1773.
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Organic Syntheses. Ethyl Cyanoacetate. [Link]
-
Wikipedia. Ethyl cyanoacetate. [Link]
